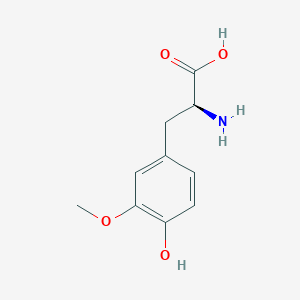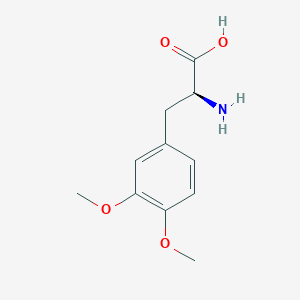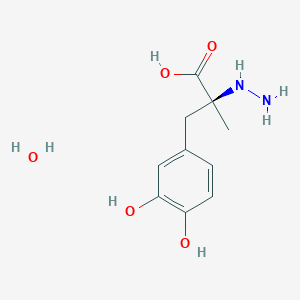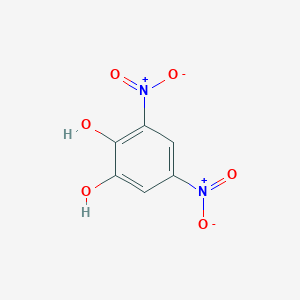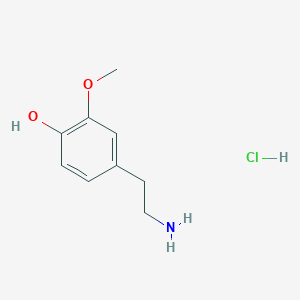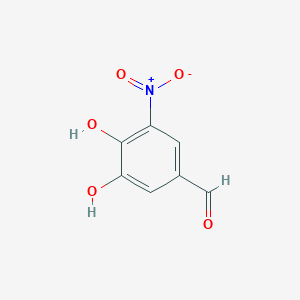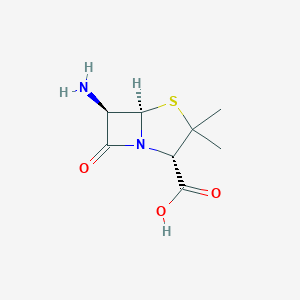
6-Aminopenicillanic acid
Vue d'ensemble
Description
6-Aminopenicillanic acid (6-APA) is a penicillanic acid compound and is the active nucleus common to all penicillins . It is used as an intermediate in the synthesis of β–lactam antibiotics . The major commercial source of 6-APA is still natural penicillin G .
Synthesis Analysis
6-APA can be prepared from the benzylpenicillin silyl ester via cleavage of the amide bond . It can also be produced by reducing the nitro group of a nitropenicillin or a salt thereof, to a hydroxylamino or amino group without destruction of the penicillin nucleus .
Molecular Structure Analysis
The molecular formula of 6-APA is C8H12N2O3S . It has a carbonyl in the β-lactam ring, which is a highly reactive point and is responsible for the transient covalent bond with the DD-transpeptidases . It also has a side chain at the 6-amino position that may be substituted to form semisynthetic penicillins .
Chemical Reactions Analysis
6-APA reacts with higher amino acid Schiff bases to form the corresponding β-lactam derivatives . It can also be used as a starting material for the synthesis of (6 S,7 S)-cephalosporins, and organotin polyamine esters by reacting with organotin dihalides via interfacial polycondensation .
Physical And Chemical Properties Analysis
6-APA is a colorless compound with a molar mass of 216.26 g·mol−1 . It has a melting point of 198 °C and a solubility in water of 0.4 g/100 mL .
Applications De Recherche Scientifique
Antibiotic Research
6-APA is the active nucleus common to all penicillins . It’s used in the research of antibiotics, particularly β-lactam antibiotics .
Methods of Application: Researchers use laser ablation techniques to transform the solid 6-APA into the gas phase and characterize its conformational panorama by combining supersonic expansions and Fourier transform microwave techniques .
Results: Five conformers of 6-APA were determined, adopting different spatial configurations . The structural similarity to D-Ala-D-Ala and the detection of both axial and equatorial forms could explain its potential as a penicillin core and its capability as an antibiotic .
Enzyme Technology
6-APA is used in the production of cross-linked enzyme aggregates (CLEA) of Bacillus badius penicillin G acylase (PAC) .
Methods of Application: CLEA–PAC is prepared using purified/partially purified PAC with phenylacetic acid as an active-site blocking agent and glutaraldehyde as a cross-linker .
Results: Nearly 80% of immobilization yield was obtained when partially purified enzyme was used for the preparation of CLEA–PAC . Quantitative conversion of penicillin G to 6-APA was observed within 60 minutes, and the CLEA–PAC was reusable for 20 repeated cycles with 100% retention of enzyme activity .
Synthesis of Organotin Polyamine Esters
6-APA can be used as a starting material for the synthesis of organotin polyamine esters .
Methods of Application: 6-APA reacts with organotin dihalides via interfacial polycondensation .
Results: This reaction results in the formation of organotin polyamine esters .
Synthesis of β–lactam Antibiotics
6-APA is used as an intermediate in the synthesis of β–lactam antibiotics .
Methods of Application: The major commercial source of 6-APA is still natural penicillin G . Other β-lactam antibiotics could then be synthesized by attaching various side-chains to the nucleus .
Results: The semi-synthetic penicillins derived from 6-APA are also referred to as penicillins and are considered part of the penicillin family of antibiotics .
Production of (6 S,7 S)-cephalosporins
6-APA can be used as a starting material for the synthesis of (6 S,7 S)-cephalosporins .
Results
Formation of β-lactam Derivatives
6-APA reacts with higher amino acid Schiff bases to form the corresponding β-lactam derivatives .
Results
Enzyme Immunoassays
6-APA is used in the development of enzyme immunoassays .
Methods of Application: 6-APA is conjugated to ovalbumin and bovine gamma globulin for the production of antibodies with specificity to 6-APA . It is also linked to the enzyme horseradish peroxidase for use in enzyme immunoassays .
Results
Synthesis of Organotin Polyamine Esters
6-APA can be used as a starting material for the synthesis of organotin polyamine esters .
Methods of Application: 6-APA reacts with organotin dihalides via interfacial polycondensation .
Results: This reaction results in the formation of organotin polyamine esters .
Formation of β-lactam Derivatives
6-APA reacts with higher amino acid Schiff bases to form the corresponding β-lactam derivatives .
Safety And Hazards
Orientations Futures
The enzymatic industrial production of 6-APA of penicillin G is being explored. This process eliminates the steps of crystallization, filtration, and drying, supports the removal of butanol solvent, and optimizes the central composite design . This could lead to a 20% economic improvement and the production of 80,000 IU/lit powders .
Propriétés
IUPAC Name |
(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHVIOIJCVXTGV-ALEPSDHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1203-85-6 (hydrochloride salt) | |
| Record name | 6-Aminopenicillanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046097 | |
| Record name | 6-Aminopenicillanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopenicillanic acid | |
CAS RN |
551-16-6 | |
| Record name | 6-Aminopenicillanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminopenicillanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-amino-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Aminopenicillanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminopenicillanic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINOPENICILLANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0C4R7XVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



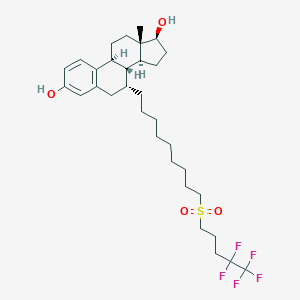



![Cabergoline specified impurity [EP]](/img/structure/B193578.png)

